![molecular formula C32H25P B8212309 (R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)
(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral organophosphorus compound known for its application as a ligand in asymmetric synthesis and catalysis. This compound is characterized by its unique chiral environment, which makes it highly effective in enantioselective reactions. The structure consists of a binaphthyl backbone with a diphenylphosphane group, contributing to its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of binaphthyl derivatives with diphenylphosphine. One common method includes the use of a chiral resolution process to obtain the desired enantiomer. The reaction conditions often involve the use of solvents such as chloroform or toluene, and catalysts like palladium or rhodium complexes to facilitate the formation of the phosphane group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the chiral resolution step. Advanced purification techniques, such as chromatography, are employed to isolate the pure enantiomer .
Chemical Reactions Analysis
Types of Reactions
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The diphenylphosphane group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphane derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .
Scientific Research Applications
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that require high enantioselectivity for their therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial .
Mechanism of Action
The mechanism of action of ®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral environment created by the binaphthyl backbone ensures high enantioselectivity in these reactions. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand with similar applications in asymmetric catalysis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another chiral ligand known for its versatility in coordination chemistry and catalysis
Uniqueness
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to its specific chiral environment and the stability of its phosphane group. This makes it particularly effective in reactions requiring high enantioselectivity and stability under various reaction conditions. Its ability to form stable complexes with a wide range of transition metals further enhances its utility in asymmetric synthesis .
Properties
IUPAC Name |
[1-(3,4-dihydronaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h1-10,12-13,15-23H,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWRLCQYMANFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)
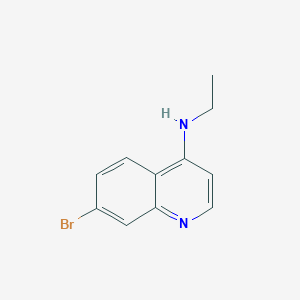
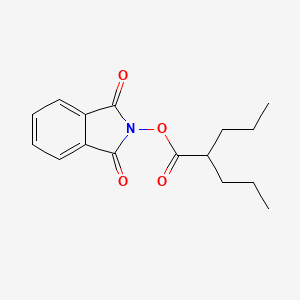
![1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8212240.png)
![(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid](/img/structure/B8212246.png)
![(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8212248.png)
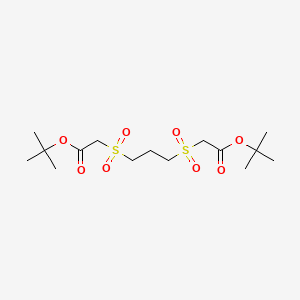
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B8212262.png)
![2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate](/img/structure/B8212263.png)
![Bis(dibenzo[b,d]furan-3-yl)amine](/img/structure/B8212274.png)
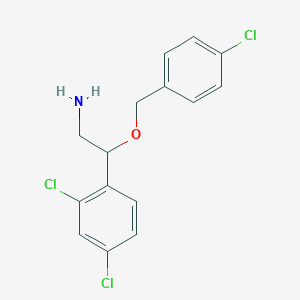
![(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8212284.png)
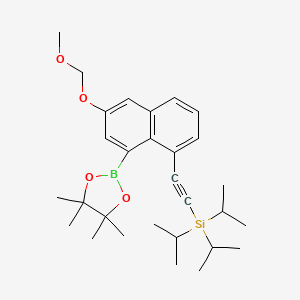
![rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B8212296.png)
